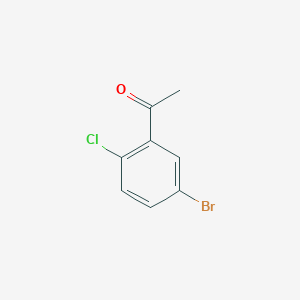

1-(5-Bromo-2-chlorophenyl)ethanone

Description

1-(5-Bromo-2-chlorophenyl)ethanone (CAS: 105884-19-3) is a halogenated acetophenone derivative featuring a bromine atom at the 5-position and a chlorine atom at the 2-position on a phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₈H₆BrClO, with a molecular weight of 235.49 g/mol .

Properties

IUPAC Name |

1-(5-bromo-2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJMYXDLWAEIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545386 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105884-19-3 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-chloroacetophenone. The reaction typically involves the addition of bromine to 2-chloroacetophenone in the presence of a solvent like chloroform . The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Reduction Products: The primary product is the corresponding alcohol.

Oxidation Products: Carboxylic acids and other oxidized derivatives are common.

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromo-2-chlorophenyl)ethanone has been investigated for its potential in drug development. Its structure allows it to function as a key intermediate in the synthesis of various pharmaceutical compounds.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the phenyl ring can enhance antibacterial activity against Gram-positive bacteria .

- Antitumor Agents : The compound's ability to act as a precursor for synthesizing antitumor agents has been noted. It can be utilized in the synthesis of compounds that target cancer cell proliferation pathways .

Agrochemicals

The compound is also being explored for its use in agriculture, particularly as a herbicide or pesticide.

- Herbicidal Properties : Research suggests that this compound can be effective against a variety of weeds. Its application rates and effectiveness have been documented in patents related to herbicidal formulations . The compound's selectivity for certain plant species makes it a candidate for targeted weed management strategies.

Materials Science

In materials science, this compound has potential applications due to its chemical reactivity.

- Polymerization Initiators : The reactivity of this compound allows it to act as an initiator in polymerization reactions, which can lead to the development of new materials with desirable properties .

Case Study 1: Antimicrobial Derivatives

A study published in a peer-reviewed journal explored the synthesis of various derivatives of this compound and their antimicrobial activities. The findings indicated that certain modifications significantly enhanced activity against specific bacterial strains, suggesting pathways for developing new antibiotics.

Case Study 2: Herbicidal Efficacy

In a patent application, researchers detailed experiments demonstrating the herbicidal efficacy of formulations containing this compound. The results showed effective control over common agricultural weeds while minimizing harm to beneficial crops, emphasizing the compound's potential role in sustainable agriculture .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in its use as a reagent in organic synthesis . Additionally, its potential biological activities are attributed to its ability to interact with cellular targets, leading to the inhibition of specific enzymes or pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5-Bromo-2-chlorophenyl)ethanone with analogs differing in substituent type, position, or ring structure. Key differences in physical properties, synthesis, and biological activity are highlighted.

Substituent Position and Halogen Variations

1-(2-Chlorophenyl)ethanone (CAS: 2142-68-9)

- Molecular Weight : 154.59 g/mol.

- Key Differences : The absence of bromine reduces molecular weight and alters electronic properties. This simpler analog is used in fragrance and pesticide synthesis .

1-(3-Bromophenyl)ethanone

- Synthesis : Intermediate in Suzuki couplings for heterocyclic compounds .

- Key Differences : Bromine’s meta-position may reduce steric hindrance compared to the para-bromo substituent in the target compound.

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone (CAS: 100959-21-5)

- Structure: Hydroxyl group at 2-position; chlorine on the ethanone chain.

- Molecular Weight : 249.49 g/mol.

- Physical Properties : Melting point = 73–74°C.

- Synthesis: Prepared via chloroacetyl chloride and 4-bromophenol with AlCl₃ .

- Key Differences : The hydroxyl group increases polarity and acidity, enhancing solubility in polar solvents compared to the target compound .

Heterocyclic and Functionalized Derivatives

1-(5-Bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone

- Structure : Brominated indole core with a nitro-thioether group.

- Biological Activity : Displays potent antimalarial activity (pIC₅₀ = 7.89), outperforming chloroquine .

- Key Differences : The indole ring and nitro-thioether substituent contribute to enhanced bioactivity, contrasting with the phenyl-based target compound .

1-(5-Bromo-2-methoxyphenyl)-2-phenylethanone (CAS: 250675-82-2)

Halogen and Electronic Effects

1-(5-Bromo-2,4-difluorophenyl)ethanone (CAS: 864773-64-8)

- Structure : Fluorine at 2- and 4-positions; bromine at 5-position.

- Molecular Weight : 235.03 g/mol.

- Synthesis : Derived from 1-bromo-2,4-difluorobenzene via acylation .

2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (CAS: 52727-99-8)

- Structure: Bromine on the ethanone chain; chlorine and hydroxyl on the phenyl ring.

- Molecular Weight : 249.49 g/mol.

- Synthesis: Bromination of 5-chloro-2-hydroxyacetophenone using CuBr₂ .

Comparative Data Table

Key Findings

- Substituent Position : Bromine at the para position (5-position) on the phenyl ring, as in the target compound, may optimize steric and electronic effects for intermediates in drug synthesis.

- Functional Groups : Hydroxyl or methoxy groups increase solubility but reduce stability under acidic conditions compared to halogens .

- Biological Activity : Indole and thioether derivatives exhibit significant antimalarial activity, suggesting that heterocyclic cores enhance bioactivity over simple phenyl analogs .

- Synthesis Complexity: Bromination and cross-coupling reactions (e.g., Suzuki) are common for halogenated acetophenones, with yields varying based on substituent electronic effects .

Biological Activity

1-(5-Bromo-2-chlorophenyl)ethanone, with the molecular formula C8H6BrClO, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

This compound is a derivative of acetophenone characterized by bromine and chlorine substitutions on the phenyl ring. Its synthesis typically involves the bromination of 2-chloroacetophenone, utilizing solvents such as chloroform under controlled conditions to achieve high yields and purity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various derivatives of bromoindoles demonstrated that compounds structurally related to this compound showed potent cytotoxic effects against human lung cancer (A549) and cervical cancer (HeLa) cell lines. Notably, some derivatives induced apoptosis in a caspase-dependent manner, suggesting a mechanism involving programmed cell death pathways .

Table 1: Cytotoxicity of Related Compounds Against A549 and HeLa Cells

| Compound | IC50 (µM) A549 | IC50 (µM) HeLa | Mechanism of Action |

|---|---|---|---|

| 5g | 8.74 | 10.72 | Caspase-dependent apoptosis |

| Melphalan | 12.89 | - | Chemotherapeutic standard |

| 5e | 9.94 | - | Inhibits tubulin polymerization |

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The compound's structure allows for interactions with microbial enzymes or cellular components, although specific pathways remain to be elucidated .

The exact biochemical pathways through which this compound exerts its effects are not fully understood. However, it is hypothesized that the presence of halogen substituents enhances its reactivity towards biological targets, potentially influencing protein interactions and cellular signaling pathways.

Case Studies

- Cytotoxicity Evaluation : In vitro studies have shown that derivatives of this compound can significantly inhibit cell proliferation in cancer cell lines. The most active compounds were found to induce apoptosis through mitochondrial pathways, with increased levels of cleaved caspase-3 observed in treated cells .

- Molecular Docking Studies : Computational analyses have suggested that the compound interacts with tubulin at binding sites similar to known inhibitors like colchicine. This interaction may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for 1-(5-Bromo-2-chlorophenyl)ethanone?

A typical method involves Friedel-Crafts acylation or halogenation of precursor acetophenones. For example, bromination of 2-chloroacetophenone under controlled conditions using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) can yield the target compound. Reaction optimization includes temperature control (e.g., 0–5°C to prevent over-bromination) and stoichiometric adjustments to minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and aryl halide vibrations (C-Br ~550–650 cm⁻¹; C-Cl ~600–800 cm⁻¹). Compare with reference spectra for validation .

- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular ion peaks (e.g., [M]⁺ at m/z 232/234 for Br/Cl isotopes) and fragmentation patterns (e.g., loss of CO or halogen groups) .

- NMR : <sup>1</sup>H NMR reveals aromatic proton splitting (e.g., para-substitution patterns), while <sup>13</sup>C NMR distinguishes carbonyl carbons (~200 ppm) and halogenated aromatic carbons .

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation : Use fume hoods, gloves, and eye protection due to acute toxicity (H302/H318) and skin/eye irritation risks .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition (e.g., discoloration or gas evolution) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, in related brominated acetophenones, intramolecular hydrogen bonds (O–H⋯O) and π–π stacking (centroid distances ~3.6 Å) stabilize the crystal lattice. Data collection with a Bruker SMART CCD diffractometer (λ = 0.71073 Å, T = 296 K) and refinement via SHELXL software are standard .

Q. How to address contradictions in spectral data during structural elucidation?

Conflicting data (e.g., unexpected <sup>1</sup>H NMR shifts) may arise from solvent effects or impurities. Cross-validate using:

- 2D NMR (COSY, HSQC) to confirm coupling networks.

- High-resolution MS (HRMS) for exact mass confirmation (±5 ppm).

- XRD for unambiguous structural determination .

Q. What computational methods support the analysis of electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, electrostatic potentials, and reaction pathways. Compare computed IR/NMR spectra with experimental data to validate models. Software like Gaussian or ORCA is commonly used .

Q. How does substituent positioning affect reactivity in cross-coupling reactions?

The bromine atom at the 5-position (meta to the ketone) enhances electrophilicity for Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and toluene/water as a solvent (80°C, 12 h). Monitor yields via HPLC and characterize products via MS/NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.